molecular formula C20H24N2O2S B10957123 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10957123
M. Wt: 356.5 g/mol
InChI Key: CLCUUIKSVLZROF-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide is a complex organic compound that features an indole moiety linked to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole and sulfonamide functionalities.

    Biology: Investigated for its role in modulating biological pathways, possibly acting as an enzyme inhibitor.

    Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA or interact with protein active sites, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzymatic activity or alter cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of both the 5-methyl group on the indole ring and the propan-2-yl group on the benzenesulfonamide. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H24N2O2S/c1-14(2)16-5-7-18(8-6-16)25(23,24)22-11-10-17-13-21-20-9-4-15(3)12-19(17)20/h4-9,12-14,21-22H,10-11H2,1-3H3

InChI Key

CLCUUIKSVLZROF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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